Cinnamyl formate Cinnamyl formate
Brand Name: Vulcanchem
CAS No.: 23510-72-7
VCID: VC8398791
InChI: InChI=1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2/b7-4+
SMILES: C1=CC=C(C=C1)C=CCOC=O
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

Cinnamyl formate

CAS No.: 23510-72-7

Cat. No.: VC8398791

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

Cinnamyl formate - 23510-72-7

Specification

CAS No. 23510-72-7
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name [(E)-3-phenylprop-2-enyl] formate
Standard InChI InChI=1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2/b7-4+
Standard InChI Key LBHJXKYRYCUGPD-DAXSKMNVSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C\COC=O
SMILES C1=CC=C(C=C1)C=CCOC=O
Canonical SMILES C1=CC=C(C=C1)C=CCOC=O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

Cinnamyl formate is systematically named (2E)-3-phenylprop-2-en-1-yl formate, reflecting its trans-configuration at the double bond. Alternative designations include 3-phenylallyl formate and gamma-phenylallyl formate, with registry numbers such as CAS 104-65-4 and EINECS 203-223-3 . Its synonyms span over 20 variants, including cinnamyl methanoate and formic acid cinnamyl ester, underscoring its historical recognition in chemical literature .

Molecular Structure

The compound’s structure comprises a phenyl group attached to a propenyl chain, esterified with formic acid. The C10H10O2\text{C}_{10}\text{H}_{10}\text{O}_{2} framework confers a molar mass of 162.19 g/mol, with a density of 1.08 g/mL at 25°C . The planar geometry of the aromatic ring and conjugated double bond system contributes to its stability and reactivity in esterification reactions.

PropertyValueSource
Molecular FormulaC10H10O2\text{C}_{10}\text{H}_{10}\text{O}_{2}
CAS Registry Number104-65-4
EINECS Number203-223-3
Molar Mass162.19 g/mol

Physical and Chemical Properties

Thermodynamic Parameters

Cinnamyl formate exists as a colorless to pale yellow liquid with a boiling point of 250–254°C and a flash point exceeding 100°C . Its refractive index (nD20n_{D}^{20}) of 1.553 and vapor pressure of 0.0198 mmHg at 25°C indicate moderate volatility . The compound is miscible with ethanol, ether, and chloroform but exhibits negligible solubility in water, aligning with its hydrophobic ester backbone .

Optical and Spectral Features

The compound’s UV-Vis spectrum shows absorption maxima near 270 nm, attributed to the conjugated π-system of the cinnamyl moiety. Infrared spectroscopy reveals characteristic carbonyl (C=O) stretching at 1720 cm1^{-1} and ester C–O vibrations at 1250 cm1^{-1}, facilitating analytical identification .

Synthesis Methodologies and Industrial Production

Direct Esterification

The conventional route involves acid-catalyzed esterification of cinnamyl alcohol with formic acid. Catalysts such as concentrated sulfuric acid or phosphoric acid are employed, though yields remain suboptimal (50–60%) due to side reactions like dehydration . For instance, ammonium chloride-mediated reactions at 110°C for 6 hours yield 58% product, necessitating costly purification steps .

Alternative Routes

A two-step process using sodium formate and cinnamyl chloride in pyridine solvents achieves higher purity (>90%) but suffers from economic impracticality. The method consumes 3–4 liters of solvent per kilogram of product, with raw material costs exceeding $200/kg . Recent explorations into enzymatic catalysis or ionic liquid-mediated reactions aim to enhance atom economy, though scalability remains unproven .

MethodYield (%)Purity (%)Cost (USD/kg)
Direct Esterification50–6070–80150–180
Sodium Formate Route85–9090–95220–250

Regulatory and Environmental Considerations

Global Regulatory Status

Cinnamyl formate holds FEMA 2299 and CoE 649 approvals for food use, with EU REACH compliance under EC 203-223-3. Environmental assessments indicate moderate biodegradability (BCF = 120), though bioaccumulation risks in aquatic systems warrant monitoring .

Future Directions and Research Opportunities

Advances in green chemistry could revolutionize synthesis pathways, with immobilized lipases or microwave-assisted reactions offering energy-efficient alternatives. Additionally, structure-activity relationship (SAR) studies may unlock novel therapeutic applications, positioning cinnamyl formate as a cornerstone of sustainable chemical innovation.

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